
5-O-DMT-2-O-TBDMS-N-Ac-cytidine
説明
5-O-DMT-2-O-TBDMS-N-Ac-cytidine (CAS No. 121058-85-3) is a chemically modified nucleoside analog critical for oligonucleotide synthesis and biomedical research. Its structure features three key protective groups:
- 5'-O-(4,4'-dimethoxytrityl) (DMT): Ensures selective reactivity during solid-phase synthesis.
- 2'-O-(tert-butyldimethylsilyl) (TBDMS): Stabilizes the ribose ring and prevents unwanted side reactions.
- N4-Acetyl (Ac): Modifies the cytidine base to enhance stability and alter base-pairing interactions.
Molecular Formula: C₃₈H₄₇N₃O₈Si
Molecular Weight: 701.88 g/mol
Physicochemical Properties:
準備方法
Regioselective Protection Strategies
Sequential Protection of Hydroxyl Groups
The synthesis begins with cytidine , which undergoes sequential modifications to introduce protective groups. The N4-acetylation is typically performed first to prevent side reactions during subsequent steps. Acetylation is achieved using acetic anhydride in pyridine, yielding N4-acetylcytidine . Following this, the 5′-hydroxyl group is protected with DMT-Cl (4,4′-dimethoxytrityl chloride) in anhydrous pyridine under inert conditions. This step leverages the primary hydroxyl’s higher reactivity, ensuring selective tritylation at the 5′ position .
The critical challenge lies in differentiating the 2′- and 3′-secondary hydroxyls on the ribose ring. Traditional methods required temporary protection of the 3′-OH, but modern approaches employ organocatalysts to achieve direct 2′-O-TBDMS protection. For instance, a catalyst derived from (S)-valinol and cyclopentyl aldehyde enables selective silylation at the 2′ position without protecting the 3′-OH . This method eliminates the need for intermediate deprotection steps, streamlining the synthesis.
Organocatalytic Silylation
The organocatalyst, synthesized via a rhodium-catalyzed hydroformylation and imine condensation sequence, facilitates the reaction between TBDMS-Cl and the 2′-OH of 5′-O-DMT-N4-acetylcytidine. Conducted in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base, this step achieves >90% yield and >95% regioselectivity for the 2′-O-TBDMS product . The catalyst’s chiral environment ensures preferential silylation at the 2′ position, a phenomenon corroborated by NMR and mass spectrometry .
Synthetic Protocols and Optimization
N4-Acetylation
-
Reagents : Acetic anhydride (2.5 equiv), pyridine (solvent).
-
Conditions : 25°C, 12 hours.
5′-O-DMT Protection
2′-O-TBDMS Protection
-
Reagents : TBDMS-Cl (2.0 equiv), organocatalyst (10 mol%), DIPEA (1.5 equiv), THF.
-
Conditions : 25°C, 24 hours.
Purification and Characterization
Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexane (30:70 → 50:50) and methanol/dichloromethane (1–5%). The final compound is characterized by:
-
1H NMR : δ 7.8–7.2 (m, DMT aromatic protons), δ 3.7 (s, OCH3), δ 0.8 (s, TBDMS tert-butyl).
-
Mass Spectrometry : [M+H]+ at m/z 702.3 (calculated: 701.9) .
Comparative Analysis of Methodologies
Traditional vs. Organocatalytic Approaches
Early synthetic routes relied on stepwise protection-deprotection cycles , often resulting in lower yields (60–70%) due to incomplete selectivity . For example, thiocarbonate intermediates were used to differentiate 2′- and 3′-OH groups, but this added complexity and reduced scalability . In contrast, the organocatalytic method achieves single-step 2′-O-TBDMS protection with minimal byproducts, reducing purification demands .
Solvent and Catalyst Effects
The choice of THF as a solvent enhances the solubility of silylating agents and nucleosides, while DIPEA scavenges HCl generated during TBDMS-Cl activation. The organocatalyst’s bifunctional activation —simultaneous hydrogen bonding to the 3′-OH and silyl group delivery to the 2′-OH—explains its high selectivity .
Applications and Derivative Synthesis
Phosphoramidite Preparation
The protected nucleoside is converted into its phosphoramidite derivative for solid-phase oligonucleotide synthesis. Treatment with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in dichloromethane, catalyzed by N-methylimidazole , yields the active monomer in >95% purity .
化学反応の分析
反応の種類
5'-O-DMT-2'-O-TBDMS-Ac-rCは、以下を含むさまざまな化学反応を起こします。
脱保護反応: それぞれ酸性条件と塩基性条件下でのDMTとTBDMS基の除去.
置換反応: 保護されたヌクレオシドへの求核攻撃を含む.
一般的な試薬と条件
主な生成物
これらの反応から生成される主な生成物は、脱保護されたヌクレオシドであり、オリゴヌクレオチドの合成でさらに利用できます .
科学研究への応用
5'-O-DMT-2'-O-TBDMS-Ac-rCは、特に以下の分野で科学研究で広く使用されています。
科学的研究の応用
Oligonucleotide Synthesis
One of the primary applications of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is in the synthesis of RNA molecules. It serves as a key building block for constructing oligonucleotides, which are essential for various biotechnological and therapeutic applications. The DMT group can be selectively removed under acidic conditions, allowing the nucleoside to participate in further reactions such as phosphorylation, which is critical for RNA assembly .
Modified nucleosides like this compound are known to influence the stability and efficacy of RNA molecules. These modifications can enhance binding affinity and resistance to enzymatic degradation, making them suitable for therapeutic applications. Studies have shown that such modifications can significantly improve the performance of RNA-based drugs by increasing their half-life and bioavailability .
Interaction Studies
Research involving interaction studies has revealed that this compound exhibits notable binding affinity with proteins and other nucleic acids. Modifications at the 2' position specifically enhance stability against enzymatic degradation while influencing hybridization properties with complementary strands. Such properties are crucial for developing effective RNA-based therapeutics .
Synthetic Methodologies
The synthesis of this compound typically involves several steps that utilize small organic catalysts to streamline protection and deprotection processes. This methodology avoids tedious strategies necessary to differentiate hydroxyl groups in ribonucleosides, enhancing yield and selectivity . The ability to produce this compound efficiently has implications for large-scale production in research settings.
作用機序
5'-O-DMT-2'-O-TBDMS-Ac-rCの作用機序には、合成中の核酸への組み込みが含まれます。 保護基(DMTとTBDMS)は、ヌクレオシドの安定性と、成長中のオリゴヌクレオチド鎖への適切な組み立てを保証します。 組み込まれると、保護基は除去され、ヌクレオシドが塩基対形成や核酸機能に不可欠な他の相互作用に参加できるようになります .
類似化合物との比較
Table 1: Structural and Functional Comparison of Modified Cytidine Derivatives
Key Differences and Research Findings
Substituent Chemistry: The N4-acetyl group in this compound enhances base stability compared to the N-PAC (N-propanoylacetyl) variant, which may improve metabolic resistance in therapeutic applications . N1-Methyl-PseudoUridine derivatives exhibit distinct base-pairing properties due to pseudouridine's non-canonical structure, making them potent antiviral agents by disrupting viral RNA replication .
Positional Effects of TBDMS :
- 2'-O-TBDMS (as in the target compound) is preferred in RNA synthesis for its compatibility with solid-phase phosphoramidite chemistry. In contrast, 3'-O-TBDMS derivatives (e.g., 5'-DMT-3'-O-TBDMS-cytidine (N-Bz)) are used to study DNA methylation due to altered steric effects on polymerase interactions .
Stereochemical Influence :
- 5'-O-DMT-2'-O-TBDMS-L-Uridine (L-configuration) shows unique antiviral activity compared to D-configured nucleosides, highlighting the importance of chirality in drug design .
Therapeutic Scope :
- While the target compound is broadly used in nucleic acid synthesis, 5'-DMT-2'-O-TBDMS-cytidine (N-PAC) is specialized in targeting lung, colorectal, and breast cancers via nucleoside antimetabolite mechanisms .
- 5'-O-DMT-3'-O-TBDMS-2'-O-methyl-Uridine is pivotal in synthesizing 2'-O-methyl-modified oligonucleotides, which resist nuclease degradation and enhance siRNA efficacy .
生物活性
5-O-DMT-2-O-TBDMS-N-Ac-cytidine, also known as N-acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-[(tert-butyldimethylsilyl)]-cytidine, is a modified nucleoside that plays a significant role in the synthesis of RNA and other nucleic acids. This compound is particularly valuable in organic chemistry and molecular biology due to its unique structural modifications that enhance its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₃₈H₄₇N₃O₈Si, and it features:
- DMT Group : A dimethoxytrityl group at the 5' position.
- TBDMS Group : A tert-butyldimethylsilyl protecting group at the 2' position.
- Acetyl Modification : An N-acetyl modification on the cytosine base.
These modifications are crucial for improving the stability and reactivity of the nucleoside during RNA synthesis.
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in RNA synthesis. Modified nucleosides like this one can influence:
- Stability : Enhanced resistance to enzymatic degradation.
- Binding Affinity : Improved interactions with proteins and other nucleic acids, which are essential for therapeutic applications.
Table 1: Comparison of Biological Activities
Property | Standard Cytidine | This compound |
---|---|---|
Stability against nucleases | Low | High |
Binding affinity | Moderate | Enhanced |
Resistance to hydrolysis | Low | High |
Application in RNA synthesis | Limited | Extensive |
Synthesis Methods
The synthesis of this compound typically involves several steps, including protection and deprotection processes. Recent advancements have introduced methods utilizing small organic catalysts that enhance yield and selectivity during these reactions. For instance, a study demonstrated high selectivity in producing related mononucleosides using organic catalysts, achieving yields up to 92% .
Case Studies and Research Findings
- RNA Therapeutics : Research has shown that modified nucleosides can significantly improve the pharmacokinetic properties of RNA-based therapeutics. A study highlighted how modifications at the 2' position enhance stability against enzymatic degradation while influencing hybridization properties with complementary strands .
- Interaction Studies : Various studies have focused on the interaction profiles of modified nucleosides with proteins and nucleic acids. These studies indicate that such modifications can lead to increased binding affinities, making them suitable candidates for therapeutic applications .
- Experimental Validation : In vitro assays have demonstrated that compounds similar to this compound exhibit enhanced binding affinity to target proteins compared to unmodified counterparts. This suggests potential applications in drug design and development .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5-O-DMT-2-O-TBDMS-N-Ac-cytidine, and how do protective groups influence its stability?
The synthesis requires meticulous control of reaction conditions, particularly for the 5'-O-DMT (dimethoxytrityl) and 2'-O-TBDMS (tert-butyldimethylsilyl) protective groups. The DMT group protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, while TBDMS provides steric hindrance to protect the 2'-hydroxyl in RNA synthesis. Key factors include:
- Reagent purity : Impurities in phosphoramidites (e.g., moisture) can reduce coupling efficiency .
- Deprotection protocols : TBDMS removal requires fluoride-based reagents (e.g., TBAF), while DMT is cleaved under acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) .
- Stability : The compound is hygroscopic and degrades at room temperature; storage at 2–8°C in anhydrous environments is critical .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological validation involves:
- Mass spectrometry (MS) : Confirm molecular weight (701.88 g/mol) using high-resolution MS to detect deviations ≥0.02 Da .
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR should resolve peaks for the acetyl group (~2.1 ppm for CH3), TBDMS (0.1–0.3 ppm for Si-CH3), and DMT aromatic protons (6.8–7.4 ppm) .
- HPLC purity analysis : Use reverse-phase chromatography with UV detection at 260 nm; purity ≥95% is typical for phosphoramidites .
Advanced Research Questions
Q. What experimental design principles apply when studying the coupling efficiency of this compound in RNA oligo synthesis?
A factorial design approach is recommended to optimize variables:
- Independent variables : Coupling time (30–300 s), activator concentration (e.g., 0.2–0.5 M ethylthiotetrazole), and temperature (20–50°C) .
- Response metrics : Coupling efficiency (measured via trityl assay) and stepwise yield (calculated via HPLC).
- Theoretical framework : Link results to steric effects (TBDMS) and acid lability (DMT) to explain deviations from ideal yields . Contradictions in data (e.g., lower yields at elevated temperatures) may indicate partial deprotection or side reactions .
Q. How does the N4-acetyl group in this compound influence base-pairing specificity, and how can this be experimentally resolved?
The acetyl group alters hydrogen-bonding dynamics. To assess its impact:
- Thermodynamic studies : Use UV melting curves to measure duplex stability (ΔG°) with complementary RNA strands. Compare with non-acetylated analogs .
- Crystallography or MD simulations : Resolve atomic-level interactions; the acetyl group may induce wobble pairing or reduce Watson-Crick fidelity .
- Contradiction analysis : If experimental ΔG° conflicts with computational predictions, re-evaluate solvent conditions (e.g., Mg2+ concentration) or probe for tautomeric shifts .
Q. What methodological strategies address stability challenges of this compound under long-term storage?
Advanced stability studies should include:
- Accelerated degradation tests : Expose the compound to 25°C/60% RH for 4–8 weeks and monitor via HPLC for degradation products (e.g., deacetylated species) .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf life; activation energy (Ea) for hydrolysis of the acetyl group can be derived from rate constants at multiple temperatures .
- Protective additives : Test antioxidants (e.g., BHT) or desiccants (molecular sieves) to extend stability beyond standard 2–8°C storage .
Q. Theoretical and Methodological Integration
Q. How can a theoretical framework guide the design of RNA modification studies using this compound?
Align experiments with nucleoside reactivity and RNA folding theories:
- Conceptual basis : Use steric hindrance models (TBDMS) and acid-base theory (DMT cleavage) to predict synthetic bottlenecks .
- Hypothesis testing : If a study aims to reduce steric clashes, design analogs with smaller 2'-protecting groups (e.g., ACE vs. TBDMS) and compare coupling efficiencies .
- Data interpretation : Contrast experimental results with computational chemistry predictions (e.g., DFT calculations for silyl group stability) to refine mechanistic hypotheses .
Q. What strategies resolve contradictions in reported bioactivity data for RNA containing N4-acetylcytidine derivatives?
Contradictions often arise from variable experimental contexts. Address them via:
- Meta-analysis : Systematically compare studies for differences in RNA sequence context, modification density, or assay conditions (e.g., in vitro vs. cellular) .
- Dose-response profiling : Quantify bioactivity (e.g., translation efficiency) across a concentration gradient to identify non-linear effects .
- Error source mapping : Distinguish chemical instability (e.g., acetyl hydrolysis) from biological variability using stability-controlled replicates .
Q. Data Presentation Guidelines
特性
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRWPAYPCFTQHK-HYGOWAQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N3O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456433 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121058-85-3 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。